(2-(Piperazin-1-YL)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-(Piperazin-1-YL)phenyl)methanamine” is a chemical compound with the CAS Number: 190017-89-1 . It has a molecular weight of 191.28 and its IUPAC name is [2- (1-piperazinyl)phenyl]methanamine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “(2-(Piperazin-1-YL)phenyl)methanamine”, has been a subject of research . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “(2-(Piperazin-1-YL)phenyl)methanamine” is 1S/C11H17N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 .Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
Arylcycloalkylamines, including phenyl piperidines and piperazines, represent critical pharmacophoric groups in antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. The exploration of pharmacophoric groups such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles highlights the composite structure's role in receptor selectivity and potency, indicating the chemical's relevance in designing drugs targeting dopamine receptors (Sikazwe et al., 2009).
Therapeutic Potential and Drug Design
Piperazine derivatives have significant therapeutic uses across various medical fields, including antipsychotic, antihistamine, and antidepressant applications. The slight modification in the piperazine nucleus can lead to significant differences in the medicinal potential of resulting molecules. This highlights the flexibility of piperazine as a building block in drug discovery, encouraging further exploration for new therapeutic agents (Rathi et al., 2016).
Role in Targeting Dopamine Receptors
The structure-activity relationship (SAR) of dopamine D2 receptor ligands is crucial for treating neuropsychiatric disorders. Piperazine derivatives, such as 1-substituted piperazine moieties, are pivotal for high D2 receptor affinity, essential in developing treatments for schizophrenia, Parkinson's disease, and depression. This emphasizes the importance of specific structural features, like the length of the linker and the nature of the lipophilic fragment, for D2R affinity (Jůza et al., 2022).
Enhancement of Drug Bioavailability
Piperine, a compound found in black pepper, is noted for its ability to enhance the bioavailability of various drugs and phytochemicals. This is attributed to its effect on the metabolism and absorption processes, indicating potential for piperine to be used in formulating drugs to improve their efficacy and absorption rates (Srinivasan, 2007).
Antimycobacterial Properties
Piperazine's versatility as a medicinal scaffold is further evidenced by its role in combating Mycobacterium tuberculosis. Compounds featuring piperazine as a core structure have shown potent activity against both drug-susceptible and drug-resistant strains of TB, underscoring its potential for developing new anti-TB agents (Girase et al., 2020).
properties
IUPAC Name |
(2-piperazin-1-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAJJQBDGFSQLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452992 |
Source
|
Record name | [2-(piperazin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Piperazin-1-YL)phenyl)methanamine | |
CAS RN |
190017-89-1 |
Source
|
Record name | [2-(piperazin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.